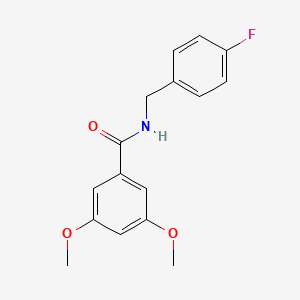![molecular formula C13H18ClNO2 B5709434 4-[2-(4-chloro-2-methylphenoxy)ethyl]morpholine](/img/structure/B5709434.png)
4-[2-(4-chloro-2-methylphenoxy)ethyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(4-chloro-2-methylphenoxy)ethyl]morpholine is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a synthetic compound that belongs to the class of morpholine derivatives.
Mécanisme D'action
The mechanism of action of 4-[2-(4-chloro-2-methylphenoxy)ethyl]morpholine is not fully understood. However, it has been suggested that it acts by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and oxidative stress. It has also been shown to modulate the activity of certain neurotransmitters in the brain, which may contribute to its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that 4-[2-(4-chloro-2-methylphenoxy)ethyl]morpholine exhibits several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. Additionally, it has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. These effects may contribute to its potential therapeutic benefits.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-[2-(4-chloro-2-methylphenoxy)ethyl]morpholine in lab experiments is its high purity and stability. It can be easily synthesized and purified, making it a convenient compound for research purposes. However, one limitation is that its mechanism of action is not fully understood, which may make it challenging to interpret experimental results.
Orientations Futures
There are several future directions for research on 4-[2-(4-chloro-2-methylphenoxy)ethyl]morpholine. One direction is to further investigate its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential use as an anti-inflammatory and antioxidant agent in the treatment of other diseases, such as cancer and cardiovascular disease. Additionally, further studies are needed to elucidate its mechanism of action and to optimize its synthesis method for increased yield and purity.
Conclusion:
In conclusion, 4-[2-(4-chloro-2-methylphenoxy)ethyl]morpholine is a synthetic compound that has gained significant attention in scientific research due to its unique properties. It has been shown to exhibit anti-inflammatory, antioxidant, and antitumor properties, and has potential therapeutic benefits in the treatment of various diseases. Further research is needed to fully understand its mechanism of action and to explore its potential use in the treatment of neurological disorders and other diseases.
Méthodes De Synthèse
The synthesis of 4-[2-(4-chloro-2-methylphenoxy)ethyl]morpholine involves the reaction of 4-chloro-2-methylphenol with 2-(2-chloroethoxy)ethylamine in the presence of sodium hydroxide. The resulting product is then reacted with morpholine to produce the final compound. This synthesis method has been reported in several research articles and has been optimized for high yield and purity.
Applications De Recherche Scientifique
4-[2-(4-chloro-2-methylphenoxy)ethyl]morpholine has been extensively studied for its potential use as a therapeutic agent in the treatment of various diseases. It has been shown to exhibit anti-inflammatory, antioxidant, and antitumor properties. Additionally, it has been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.
Propriétés
IUPAC Name |
4-[2-(4-chloro-2-methylphenoxy)ethyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO2/c1-11-10-12(14)2-3-13(11)17-9-6-15-4-7-16-8-5-15/h2-3,10H,4-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPJQHLLXAYJXCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(4-Chloro-2-methylphenoxy)ethyl]morpholine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-chloro-7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5709358.png)

![2-[(3-chlorobenzyl)(propyl)amino]ethanol](/img/structure/B5709372.png)

![N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5709386.png)
![2-(2-naphthyloxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5709392.png)



![N'-[2-(4-chloro-2-methylphenoxy)acetyl]nicotinohydrazide](/img/structure/B5709419.png)

![2-phenyl-4H-naphtho[2,3-d][1,3]oxazin-4-one](/img/structure/B5709445.png)

